molecular formula C10H3F3N4O B11034322 5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11034322
M. Wt: 252.15 g/mol
InChI Key: ILEFSJPRRABZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine: is a heterocyclic compound with an intriguing structure. It belongs to the oxadiazolo[3,4-b]pyrazine family, which has attracted significant attention due to its diverse applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: Several synthetic approaches lead to the formation of this compound Notably, direct C-H bond functionalization reactions have been employed

Reaction Conditions:: The synthesis typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation process. The resulting compound is the desired 5-(2,4,5-trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine.

Industrial Production:: While industrial-scale production details may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of Lewis acids.

Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrazine core are common outcomes.

Scientific Research Applications

Chemistry::

    Materials Science: The compound’s unique structure makes it valuable for designing functional materials.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.

    Biological Probes: It can be used to label specific biomolecules.

Industry::

    Optoelectronics: Its electronic properties make it relevant for optoelectronic devices.

    Photovoltaics: It may find applications in solar cells.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Properties

Molecular Formula

C10H3F3N4O

Molecular Weight

252.15 g/mol

IUPAC Name

5-(2,4,5-trifluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H3F3N4O/c11-5-2-7(13)6(12)1-4(5)8-3-14-9-10(15-8)17-18-16-9/h1-3H

InChI Key

ILEFSJPRRABZOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=NC3=NON=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.